(+)-Dihydrorobinetin
Description
Historical Perspectives and Initial Isolation Studies
Dihydrorobinetin has been identified primarily as a key extractive from the heartwood of trees, most notably the black locust (Robinia pseudoacacia). researchgate.netbiocrick.comresearchgate.net Early studies focused on identifying the chemical constituents responsible for the characteristic properties of certain woods. In this context, dihydrorobinetin, along with the related compound robinetin (B1679494), was isolated and identified as one of the dominant flavonoid components in the heartwood of Robinia pseudoacacia. redalyc.org These initial isolations were crucial for understanding the chemical basis of the wood's high natural durability. researchgate.netthuenen.demdpi.com
Subsequent research has expanded the known natural occurrences of dihydrorobinetin. It has been identified in the heartwood of other trees, such as Intsia palembanica and Pterocarpus marsupium (Asana). researchgate.netirispublishers.com A significant finding was its identification in vinegars aged in acacia wood barrels. acs.orgnih.gov Studies demonstrated that the concentration of (+)-dihydrorobinetin increases as the vinegar ages, establishing it as a chemical marker for authenticating vinegars aged in this specific type of wood. acs.orgnih.govchemfaces.com
The isolation and purification of dihydrorobinetin for research purposes have evolved. Modern techniques such as centrifugal partition chromatography are employed to obtain the compound at high purity from wood extracts, facilitating more detailed structural and biological analysis. researchgate.netmdpi.comresearchgate.net
Classification within Flavonoid Chemistry Research
Dihydrorobinetin belongs to the flavonoid class of secondary metabolites, which are characterized by a 15-carbon skeleton (C6-C3-C6) consisting of two phenyl rings and a heterocyclic ring. scispace.comwikipedia.orgmlsu.ac.in Within this broad category, dihydrorobinetin is more specifically classified as a dihydroflavonol, also known as a flavanonol. researchgate.netthuenen.deacs.orgbiodeep.cn
Dihydroflavonols are distinguished by the 3-hydroxy group on the C ring and the saturation of the double bond between carbons 2 and 3, which differentiates them from flavonols. mlsu.ac.in This structural arrangement is fundamental to its chemical properties and biological role.
| Broad Class | Subclass | Specific Group | Example Compound |
|---|---|---|---|
| Polyphenols | Flavonoids | Dihydroflavonols (Flavanonols) | Dihydrorobinetin |
Significance in Natural Product Research
The significance of dihydrorobinetin in natural product research is multifaceted. A primary area of interest is its contribution to the natural durability of wood. The high concentration of dihydrorobinetin in the heartwood of Robinia pseudoacacia is frequently cited as a key factor in its resistance to decay caused by fungi. researchgate.netthuenen.demdpi.com Research comparing mature and juvenile heartwood found higher levels of dihydrorobinetin in mature wood, correlating with its greater durability. mdpi.com
In the field of food science, dihydrorobinetin serves as an important analytical marker. Its presence and concentration in vinegar can be used to verify the authenticity of products claimed to be aged in acacia wood. acs.orgchemfaces.com Studies have shown a direct relationship between the contact time with acacia wood and the concentration of dihydrorobinetin in the vinegar. acs.orgnih.gov
Furthermore, dihydrorobinetin is a compound of interest for its potential bioactive properties, which drives much of the current research. biosynth.comresearchgate.net As a flavonoid, it is investigated for its antioxidant capabilities, with studies demonstrating its ability to scavenge free radicals. researchgate.netacs.org The exploration of such natural products is a cornerstone of drug discovery and development, seeking novel chemical scaffolds and bioactive molecules from nature. frontiersin.orgga-online.org
| Source Type | Specific Source | Significance |
|---|---|---|
| Wood | Robinia pseudoacacia (Black Locust) Heartwood | Primary source, contributes to wood durability. researchgate.netthuenen.de |
| Wood | Pterocarpus marsupium (Asana) Heartwood | Identified as an active constituent. researchgate.net |
| Wood | Intsia palembanica (Merbau) | Identified as a constituent. irispublishers.com |
| Food Product | Vinegar aged in Acacia Wood | Marker for authenticity and aging process. acs.orgnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCDPYIMBSOKN-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315158 | |
| Record name | (+)-Dihydrorobinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-33-6 | |
| Record name | (+)-Dihydrorobinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Dihydrorobinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Occurrence and Natural Sources Research
Plant Sources and Distribution Studies
Scientific investigations have pinpointed several plant species as natural reservoirs of dihydrorobinetin. The distribution of this compound is not uniform throughout the plant, with studies indicating a higher concentration in specific tissues, which is often linked to the plant's growth, defense, and maturation processes.
Robinia pseudoacacia, commonly known as Black Locust, stands out in scientific literature as a primary and extensively studied source of dihydrorobinetin. bioscience.co.uk This deciduous tree, native to North America and widely cultivated in Europe, is valued for its durable timber. redalyc.org The high natural durability of its heartwood is frequently attributed to the presence of bioactive phenolic extractives, with dihydrorobinetin being a characteristic and abundant flavonoid. thuenen.demdpi.com
Research has consistently shown that dihydrorobinetin, along with robinetin (B1679494), is a dominant flavonoid in the heartwood of Robinia pseudoacacia. redalyc.orgthuenen.de Its presence is so characteristic that (+)-dihydrorobinetin is utilized as a chemical marker for vinegars aged in acacia wood barrels, with its concentration increasing as the aging process progresses. acs.orgacs.org Studies have identified dihydrorobinetin in both the heartwood and the bark of the Black Locust, where it is believed to function as a defensive compound. mdpi.com
**Table 1: Presence of Dihydrorobinetin in *Robinia pseudoacacia***
| Plant Part | Presence of Dihydrorobinetin | Reference |
|---|---|---|
| Heartwood | High concentration, contributes to durability. | thuenen.demdpi.com |
| Bark | Detected as a defensive compound. | mdpi.com |
| Vinegar (aged in wood) | Serves as a chemical marker. | acs.orgacs.org |
While Robinia pseudoacacia is the most prominent source, dihydrorobinetin has also been isolated from other plant species. These findings suggest a broader, though less concentrated, distribution across the plant kingdom.
Adenanthera pavonina : Known as Red Sandalwood or Red Wood, this tree, found in regions like Chittagong and Sylhet, contains dihydrorobinetin along with other flavonoids such as robinetin, chalcone (B49325), butein, and ampelopsin. cu.ac.bd
Cordia dichotoma : The seeds of this plant, also known as Indian Cherry, have been found to contain the flavonoid aglycone, dihydrorobinetin. semanticscholar.org
Distribution within Plant Tissues Research
The accumulation of dihydrorobinetin is not uniform within the plant structure. Research has focused on understanding its localization, revealing a strategic distribution within the woody tissues.
In Robinia pseudoacacia, there is a significant difference in the concentration of dihydrorobinetin between the sapwood and the heartwood. researchgate.net The heartwood consistently contains larger amounts of this compound. researchgate.net Furthermore, studies differentiate between juvenile and mature heartwood, with mature heartwood exhibiting higher levels of dihydrorobinetin. uliege.be This increased concentration in the mature heartwood is linked to its greater natural durability against fungal decay. uliege.be
Topochemical investigations using techniques like UV microspectrophotometry have provided insights into the subcellular localization of dihydrorobinetin. These studies indicate that in the heartwood of Robinia, UV absorbing extractives are found in higher concentrations in the cell walls of vessels and axial parenchyma compared to the cell walls of fibers. scielo.br While the precise localization of pure dihydrorobinetin was not definitively achieved through this method, the absorbance spectra suggest that it does not exist in a pure form within the cell walls. scielo.br
Table 2: Distribution of Dihydrorobinetin in Robinia pseudoacacia Tissues
| Tissue | Relative Concentration | Research Finding | Reference |
|---|---|---|---|
| Mature Heartwood | High | Higher extractive content, linked to durability. | uliege.be |
| Juvenile Heartwood | Lower than mature | Less durable due to lower extractive content. | uliege.be |
| Sapwood | Very Low / Absent | Significantly lower concentration than heartwood. | researchgate.net |
| Vessel Cell Walls | High | High concentration of UV absorbing extractives. | scielo.br |
| Axial Parenchyma Cell Walls | High | High concentration of UV absorbing extractives. | scielo.br |
| Fiber Cell Walls | Low | Lower concentration of UV absorbing extractives. | scielo.br |
Factors Influencing Dihydrorobinetin Accumulation in Natural Sources
Several factors can influence the concentration and release of dihydrorobinetin from its natural sources. These factors are both intrinsic to the plant's life cycle and a result of external conditions and treatments.
Maturation: The age of the tree plays a crucial role. The formation of juvenile wood in Robinia pseudoacacia is generally restricted to the first 10-15 years of cambial growth. scielo.br The mature heartwood, formed later, contains a higher content of extractives, including dihydrorobinetin, compared to the juvenile heartwood. redalyc.orguliege.be
Wood Treatment: The toasting of acacia wood, a common practice in cooperage for making barrels, significantly affects its phenolic profile. Toasting has been shown to reduce the concentration of flavonoids like dihydrorobinetin. acs.orgacs.org Vinegars aged with non-toasted acacia chips showed significantly higher concentrations of this compound compared to those aged with toasted chips. acs.org
Extraction Conditions: The process used to extract dihydrorobinetin from wood can influence the yield. Studies optimizing extraction from Robinia pseudoacacia wood have evaluated parameters such as solvent composition, temperature, and extraction time. mdpi.com For instance, a 50/50 ethanol (B145695)/water solvent mixture at room temperature was found to be effective for dihydrorobinetin extraction. mdpi.com
Environmental Stress: Environmental conditions may also play a role in the production of phenolic compounds. For example, research on Robinia pseudoacacia seeds from areas with technogenic pollution showed an increased accumulation of proanthocyanidins (B150500) in the seed coat, suggesting that environmental stressors can alter the biosynthesis of phenolic compounds. en.dp.ua
Biosynthesis and Metabolic Pathways Research
Dihydrorobinetin Biosynthetic Route within the Phenylpropanoid Pathway
The journey to dihydrorobinetin begins with the general phenylpropanoid pathway. The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This molecule is subsequently activated to p-coumaroyl-CoA. mdpi.comnih.gov Chalcone (B49325) synthase (CHS), a pivotal enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. mdpi.com This is followed by the stereospecific cyclization of the chalcone into (2S)-naringenin, a reaction catalyzed by chalcone isomerase (CHI). nih.govresearchgate.net
From naringenin, the pathway to dihydrorobinetin involves several key hydroxylation and reduction steps. While the exact sequence can vary between plant species, a plausible route involves the following enzymatic conversions:
Hydroxylation at C3: Naringenin is first hydroxylated at the 3-position of the C ring by Flavanone 3-Hydroxylase (F3H) to form dihydrokaempferol (B1209521). mdpi.comfrontiersin.org
B-ring Hydroxylation: The B-ring of dihydrokaempferol is then hydroxylated at the 3' and 5' positions. This critical step is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) , a cytochrome P450-dependent monooxygenase. This enzyme converts dihydrokaempferol into dihydromyricetin (B1665482) (3,5,7,3',4',5'-hexahydroxyflavanone). nih.govwikipedia.org Dihydrorobinetin is 3,3',4',5',7-pentahydroxyflavanone, indicating a closely related structure that is also a product of the flavonoid biosynthesis pathway.
Reduction to Leucoanthocyanidin: The final step in the formation of the immediate precursor to many condensed tannins is the reduction of the dihydroflavonol at the C4 position. Dihydroflavonol 4-Reductase (DFR) catalyzes this reduction. Notably, recombinant DFR proteins from Medicago truncatula have been shown to efficiently reduce dihydrorobinetin, suggesting its role in the terminal step of this specific biosynthetic branch. researchgate.net
The following table summarizes the key enzymes and their roles in the biosynthetic route to dihydrorobinetin:
Enzymatic Regulation of Dihydrorobinetin Biosynthesis
The biosynthesis of dihydrorobinetin is tightly regulated at several enzymatic steps, which act as control points determining the flow of intermediates through the flavonoid pathway.
Flavonoid 3',5'-Hydroxylase (F3'5'H) is a critical regulatory enzyme as it determines the hydroxylation pattern of the B-ring, a key structural feature of dihydrorobinetin. The expression and activity of F3'5'H can be a major determinant in the production of 3',4',5'-hydroxylated flavonoids. nih.gov Studies have shown that the F3'5'H gene is a significant target for the evolution of flower and seed coat color, indicating its pivotal role in flavonoid diversity. frontiersin.org Its regulation is complex, often controlled by transcription factors such as those from the MYB family. biorxiv.org
Dihydroflavonol 4-Reductase (DFR) represents another crucial regulatory point. DFR enzymes often exhibit substrate specificity, which can influence the type of anthocyanins and proanthocyanidins (B150500) produced in a plant. mdpi.comfrontiersin.org For instance, some DFRs may preferentially reduce certain dihydroflavonols over others. The finding that DFR from Medicago truncatula can efficiently reduce dihydrorobinetin highlights the importance of this enzyme in the final step of the pathway leading to its corresponding leucoanthocyanidin. researchgate.net The competition between DFR and Flavonol Synthase (FLS) for dihydroflavonol substrates is a well-documented regulatory mechanism that can divert metabolic flux towards either anthocyanin/proanthocyanidin or flavonol biosynthesis. mdpi.com
Genetic and Transcriptomic Studies on Biosynthesis
Genetic and transcriptomic analyses have provided valuable insights into the regulation of dihydrorobinetin biosynthesis, particularly in species where it is an abundant compound, such as Robinia pseudoacacia (black locust).
In Robinia pseudoacacia, dihydrorobinetin is a major component of the heartwood extractives. nih.gov Transcriptomic studies of the trunk wood have revealed that the structural genes for flavonoid biosynthesis are significantly up-regulated in the sapwood-heartwood transition zone, the region where these compounds are actively synthesized and deposited. mdpi.com This includes key genes such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS) . bohrium.combiorxiv.org Specifically, isoforms RpPAL1 and RpCHS3 have been identified as prominent markers for polyphenol biosynthesis during heartwood formation in this species. biorxiv.org
The regulation of these biosynthetic genes is controlled by a network of transcription factors. In Robinia pseudoacacia and other woody plants, transcription factors from the MYB, bHLH, and WRKY families are known to be major regulators of the synthesis and deposition of phenylpropanoids and flavonoids. nih.gov Their expression levels are often elevated in the transition zone, coordinating the upregulation of the necessary biosynthetic enzymes. nih.gov
The following table presents findings from transcriptomic studies relevant to flavonoid biosynthesis.
Interspecies Variations in Biosynthetic Pathways
The biosynthesis of flavonoids, including dihydrorobinetin, exhibits considerable variation across different plant species. These differences can arise from variations in gene copy number, enzyme substrate specificity, and the differential regulation of biosynthetic genes.
Comparative analyses of flavonoid metabolism have highlighted these interspecies differences. For example, a study comparing three Dendrobium species found that the expression levels of F3'H and F3'5'H genes were likely responsible for the observed differences in flavonoid accumulation. nih.gov Similarly, a comparative analysis of citrus species under drought stress showed that sour orange enhances flavonoid synthesis to a greater extent than lemon, indicating species-specific regulatory responses. mdpi.com
The evolution of the F3'5'H gene is a key factor in the diversity of flavonoid production among plants. Phylogenetic analyses suggest that F3'5'H first appeared in Streptophyta and is present in only about 41% of angiosperm genomes, whereas the related Flavonoid 3'-Hydroxylase (F3'H) is nearly universal in angiosperms. frontiersin.org This suggests that the capacity to produce 3',4',5'-hydroxylated flavonoids like those derived from dihydrorobinetin is not ubiquitous and has evolved multiple times. The amplification of the F3'5'H gene family in some plant lineages, such as in Musaceae (the banana family), further contributes to the diversity of flavonoid profiles. biorxiv.org
These variations imply that while the general framework of the phenylpropanoid and flavonoid pathways is conserved, the specific enzymatic machinery and regulatory networks that lead to the synthesis of dihydrorobinetin can differ significantly from one plant species to another. This leads to qualitative and quantitative differences in the accumulation of dihydrorobinetin and related compounds across the plant kingdom.
Advanced Analytical Methodologies and Quantification Research
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for the separation and analysis of complex mixtures. Various chromatographic methods have been optimized for the study of dihydrorobinetin.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common methods for the analysis and quantification of dihydrorobinetin. These techniques offer high resolution and sensitivity. Dihydrorobinetin is typically detected using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, with monitoring wavelengths commonly set at 280 nm, which corresponds to a maximum absorbance (λmax) for the compound. nih.gov
Research has established various HPLC and UHPLC methods for analyzing dihydrorobinetin in different samples, such as black locust wood extracts and vinegars aged in acacia wood. nih.govacs.org The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation from other related flavonoids, like robinetin (B1679494). nih.gov Reversed-phase columns, particularly C18 and C8, are frequently employed. nih.govresearchgate.net Gradient elution is typically used to effectively separate compounds with different polarities within a single run. nih.gov
| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| HPLC-DAD | Luna C8 (150 mm × 4.6 mm, 3 µm) | A: 0.1% formic acid in water B: 0.1% formic acid in methanol/acetonitrile (50/50) | 1 mL/min | DAD at 280 nm, 310 nm, 366 nm | nih.gov |
| HPLC-PDA | Thermo Accucore C18 (150 mm × 4.6 mm, 2.6 µm) | A: Water + 0.1% formic acid B: Methanol + 0.1% formic acid | 1 mL/min | PDA at 280 nm | spectrabase.com |
| UHPLC-DAD | Luna C18(2) HST (100 mm × 3 mm, 2.5 µm) | Not specified | Not specified | DAD | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Mass Spectrometry (UHPLC-MS)
For enhanced specificity and sensitivity, HPLC and UHPLC systems are often coupled with mass spectrometry (MS). Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and trace-level quantification of dihydrorobinetin. nih.govresearchgate.net These methods combine the separation power of chromatography with the mass-analyzing capability of a mass spectrometer. researchgate.net
In one study, an HPLC system was coupled to a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) interface. nih.gov This setup allowed for the validation of compounds present in fractions obtained from purification processes. The mass spectra of dihydrorobinetin typically show a deprotonated molecular ion [M-H]⁻ at m/z 303 in negative ionization mode. nih.gov UHPLC coupled with mass spectrometry (UHPLC-MS) has also been used to analyze metabolites in various plant extracts, successfully identifying dihydrorobinetin among numerous other compounds. libretexts.orguoi.gr
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) serve as simple, cost-effective, and rapid methods for the qualitative and semi-quantitative analysis of flavonoids, including dihydrorobinetin. np-mrd.orgresearchgate.netmdpi.com These techniques are particularly useful for screening multiple samples in parallel and for monitoring the progress of extractions or chemical reactions. nii.ac.jp
In a study of Cordia species, TLC was used alongside HPLC to investigate the flavonoid content. np-mrd.org Dihydrorobinetin was identified as one of the flavonoid aglycones present in the leaf extracts. np-mrd.org HPTLC offers improved resolution, sensitivity, and reproducibility compared to classical TLC and is widely accepted for the quality control of herbal drugs and phytochemical-based products. researchgate.net Derivatization with reagents like aluminum chloride can be used to visualize flavonoids on the plate, which often produce a characteristic color or fluorescence under UV light, aiding in their identification.
Countercurrent Chromatography (HSCCC, HPCCC)
Countercurrent chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption and degradation of the sample. This method is exceptionally well-suited for the isolation and purification of natural products.
A specific application of this technique, Centrifugal Partition Chromatography (CPC), has been successfully employed for the gram-scale purification of dihydrorobinetin from Robinia pseudoacacia wood extracts. nih.govresearchgate.net In one optimized procedure, five grams of an enriched dihydrorobinetin extract were injected into a 200 mL CPC column. nih.gov Using a biphasic solvent system, the process yielded over 1.3 grams of dihydrorobinetin with a purity exceeding 95% in a single run of 200 minutes. nih.gov This demonstrates the efficiency and scalability of CPC for obtaining high-purity dihydrorobinetin for further research. nih.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for the structural confirmation of isolated compounds and for certain quantification applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including dihydrorobinetin. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
A key study on vinegars aged in acacia wood barrels identified (+)-dihydrorobinetin as a characteristic aging marker through structural identification by NMR spectroscopy. nih.govacs.org This research reported the first complete assignment of the ¹³C NMR data for this compound, which is crucial for its definitive identification. nih.govacs.org The chemical shifts and coupling constants from 1D and 2D NMR experiments (like COSY, HMQC, and HMBC) allow for the precise assignment of each proton and carbon atom in the molecular structure.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 2 | 79.2 | 4.89 (1H, d, J=11.5) |
| 3 | 72.5 | 4.49 (1H, d, J=11.5) |
| 4 | 197.6 | - |
| 4a | 101.4 | - |
| 5 | 163.6 | - |
| 6 | 96.1 | 5.89 (1H, d, J=2.2) |
| 7 | 167.3 | - |
| 8 | 95.2 | 5.86 (1H, d, J=2.2) |
| 8a | 162.8 | - |
| 1' | 130.3 | - |
| 2' | 111.6 | 6.46 (2H, s) |
| 3' | 145.4 | - |
| 4' | 133.6 | - |
| 5' | 145.4 | - |
| 6' | 111.6 | 6.46 (2H, s) |
Data adapted from a study on macrophage activation inhibitors.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Dihydrorobinetin exhibits characteristic absorbance in the ultraviolet-visible (UV-Vis) region, a property that is fundamental for its detection and quantification. The UV spectrum of dihydrorobinetin shows a maximum absorption peak (λmax) typically around 280 nm. researchgate.net This absorption is attributed to the electronic transitions within the flavonoid structure. The precise wavelength of maximum absorbance can be influenced by the solvent used. For analytical purposes, chromatograms are often monitored at 280 nm for dihydrorobinetin, and also at other wavelengths like 310 nm, where both dihydrorobinetin and its related compound robinetin show equivalent absorbance, and at 366 nm, which is a maximum absorption wavelength for robinetin. researchgate.netresearchgate.net
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in the Beer-Lambert law (A = εbc), which relates absorbance (A) to concentration (c) and path length (b). uvic.ca While specific molar absorptivity values for dihydrorobinetin are not always reported in general literature, the consistent and distinct UV absorbance profile allows for its reliable quantification in solutions when using a calibrated spectrophotometer and appropriate standards. uvic.canumberanalytics.com For accurate measurements, especially in the UV region below 350 nm, quartz cells are required as standard glass or polystyrene cells absorb significantly at these wavelengths. uvic.ca
Table 1: UV-Vis Spectroscopy Data for Dihydrorobinetin
| Parameter | Value/Range | Reference |
| λmax (Maximum Absorbance) | ~280 nm | researchgate.net |
| Monitoring Wavelengths in HPLC | 280 nm, 310 nm, 366 nm | researchgate.netresearchgate.net |
Advanced Extraction and Purification Methodologies
The isolation of dihydrorobinetin from natural sources, primarily the heartwood of species like Robinia pseudoacacia, necessitates efficient extraction and purification techniques to obtain the compound at high purity. mdpi.com Research has focused on optimizing these processes for improved yield, efficiency, and environmental sustainability.
Solvent extraction is a primary step in isolating dihydrorobinetin. The choice of solvent and extraction conditions significantly impacts the yield. Studies have systematically evaluated various parameters to determine the most effective method.
Solvent Composition: The polarity of the solvent is crucial. Mixtures of ethanol (B145695) and water have been found to be particularly effective. An optimized ratio of 50/50 (v/v) ethanol/water has been identified as highly efficient for dihydrorobinetin extraction from Robinia pseudoacacia wood. mdpi.com This mixture provides a good balance of polarity to extract the target flavonoid while being safer and more cost-effective than pure ethanol. mdpi.com Acetone (B3395972) has also been used, with aqueous acetone in a Soxhlet apparatus being an effective, though more intensive, method. researchgate.net
Temperature and Time: Extractions are often performed at room temperature (around 25°C) to prevent the degradation of heat-sensitive compounds. mdpi.comresearchgate.net An extraction time of 4 hours has been shown to be sufficient for optimal recovery. mdpi.comresearchgate.net While temperature effects can sometimes be negligible, allowing for energy savings, kinetic modeling has shown that the extraction process is well-described by pseudo-second-order rate laws. researchgate.net
Solid-to-Solvent Ratio: The ratio of wood powder to solvent volume is another critical parameter. A wood powder/solvent mass ratio (Rw/s) of 13% has been used in optimized protocols. mdpi.comresearchgate.net
Table 2: Optimized Solvent Extraction Parameters for Dihydrorobinetin
| Parameter | Optimized Condition | Rationale/Finding | Reference |
| Solvent | 50/50 Ethanol/Water (v/v) | Higher efficiency and favorable safety/cost profile. | mdpi.com |
| Temperature | 25°C (Room Temperature) | Avoids thermal degradation of the compound. | mdpi.comresearchgate.net |
| Extraction Time | 4 hours | Sufficient for achieving high yield. | mdpi.comresearchgate.net |
| Wood/Solvent Ratio | 13% (Rw/s) | Optimized for efficient extraction. | mdpi.comresearchgate.net |
Supercritical fluid extraction (SFE) is a green technology that utilizes supercritical fluids, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. ajgreenchem.comajgreenchem.com SC-CO₂ is favored due to its mild critical conditions (Tc = 31.1°C, Pc = 73.8 bar), non-toxicity, and ease of removal from the final product. ajgreenchem.comajgreenchem.com
For the extraction of polar compounds like dihydrorobinetin, the low polarity of pure SC-CO₂ is a limitation. Therefore, a polar co-solvent, or modifier, is typically added to enhance the solvating power of the supercritical fluid. researchgate.net Ethanol is a common choice for this purpose. researchgate.netresearchgate.net The efficiency of SFE is influenced by several operational parameters:
Pressure and Temperature: These parameters control the density and solvating power of the supercritical fluid. scielo.br For flavonoids from Robinia pseudoacacia, temperatures ranging from 40-80°C and pressures from 10-20 MPa have been investigated. researchgate.netresearchgate.net
Co-solvent Percentage: The amount of co-solvent is a critical factor. For polar flavonoids, modifier percentages of 10-30% have been explored. researchgate.net An optimized condition for related flavonoids involved 40°C and 20% of an ethanol:water (80:20 v:v) mixture as the modifier. researchgate.net
SFE offers high selectivity and can reduce the use of organic solvents, making it an environmentally friendly alternative to conventional methods. ajgreenchem.comresearchgate.net
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that operates without a solid stationary phase. plantaanalytica.comrotachrom.com This method separates compounds based on their differential partitioning between two immiscible liquid phases. plantaanalytica.com CPC is highly effective for the preparative-scale purification of natural products, offering high sample loading capacity, high recovery rates (often over 90%), and scalability. mdpi.comrotachrom.commdpi.com
For the purification of dihydrorobinetin from crude wood extracts, CPC has been successfully employed to achieve purities of over 95%. mdpi.comresearchgate.net The key to a successful CPC separation is the selection of an appropriate biphasic solvent system. The ideal system provides a suitable partition coefficient (K) for the target compound. mdpi.com
A common strategy involves testing various solvent systems composed of solvents like heptane, ethyl acetate (B1210297), methanol, and water. mdpi.com For dihydrorobinetin, the Arizona G system, consisting of heptane/ethyl acetate/methanol/water in a 1:4:1:4 ratio, has been identified as effective. mdpi.com The process can be scaled up; for instance, from a small volume column to a 200 mL column, allowing for the purification of over 1.3 grams of dihydrorobinetin in a single run. mdpi.com
Table 3: CPC System for Dihydrorobinetin Purification
| Parameter | Description | Reference |
| Technique | Centrifugal Partition Chromatography (CPC) | mdpi.com |
| Achieved Purity | >95% | mdpi.comresearchgate.net |
| Solvent System Example | Arizona G: Heptane/Ethyl Acetate/Methanol/Water (1:4:1:4 v/v/v/v) | mdpi.com |
| Benefit | High purity, scalability, no solid support, high recovery. | mdpi.complantaanalytica.comrotachrom.com |
Analyzing dihydrorobinetin in complex matrices, such as plant tissues, food products, or biological fluids, requires robust sample preparation to remove interfering substances. longdom.orgchromatographyonline.com The presence of a complex matrix can significantly affect analytical results, causing ion suppression or enhancement in techniques like mass spectrometry. longdom.org
Standard sample preparation methods include:
Solid-Phase Extraction (SPE): To clean up extracts by removing interfering compounds.
Liquid-Liquid Extraction (LLE): To partition the analyte of interest from the matrix. chromatographyonline.com
Filtration and Centrifugation: To remove particulate matter. chromatographyonline.com
For wood samples, a common procedure involves extracting ground wood with a solvent like an 80:20 methanol:water mixture, followed by ultrasonication. mdpi.com The extract is then filtered, and an aliquot may be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis. mdpi.com In methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), a salting-out step is used to partition analytes from aqueous samples into an organic layer. chromatographyonline.com The goal of any sample preparation strategy is to obtain a clean extract that allows for accurate and reproducible quantification of dihydrorobinetin while minimizing matrix effects. longdom.orgsepscience.com
Quality Control and Standardization in Dihydrorobinetin Analysis
Quality control (QC) and standardization are essential to ensure the accuracy, precision, and reliability of dihydrorobinetin quantification. This involves several key practices.
Use of Reference Standards: The most critical component is the use of a certified reference standard of dihydrorobinetin with a known purity (e.g., ≥95%). researchgate.net This standard is used to create calibration curves, which plot the analytical signal (e.g., peak area in HPLC) against a series of known concentrations. nih.gov
Method Validation: Analytical methods must be validated to demonstrate their suitability. Validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, a validated method for a drug in saliva showed a linear range of 50 to 500 µg L⁻¹, with a correlation coefficient (R²) > 0.999 and precision (coefficient of variation) <10%. nih.gov
Internal Standards: To correct for variations during sample preparation and analysis, an internal standard (IS) can be used. nih.gov The IS is a compound with similar chemical properties to the analyte but which is not present in the sample. It is added at a known concentration to all samples, calibrators, and controls. nih.gov
Quality Control Samples: QC samples are prepared from a mixture of sample extracts and are analyzed alongside the test samples to monitor the performance and reproducibility of the assay. nih.gov Consistent results from QC samples indicate that the analytical run is reliable. nih.gov
Matrix-Matched Calibration: To compensate for matrix effects, calibration standards should be prepared in a blank matrix that is as close as possible to the actual sample matrix. sepscience.com This helps to ensure that any signal suppression or enhancement caused by the matrix affects the standards and the samples equally, leading to more accurate quantification. sepscience.com
By implementing these QC and standardization measures, laboratories can produce reliable and comparable data on the dihydrorobinetin content in various samples.
Pharmacological and Biological Activity Research
Antioxidant and Free Radical Scavenging Activity Studies
The antioxidant capacity of dihydrorobinetin is a foundational aspect of its pharmacological profile. As a flavonoid, its chemical structure, rich in hydroxyl groups, predisposes it to act as a potent scavenger of free radicals and reactive oxygen species (ROS).
In vitro chemical assays are fundamental for establishing the direct antioxidant and radical-scavenging capabilities of a compound. Dihydrorobinetin has been identified as a component in various plant extracts that demonstrate significant antioxidant effects in these assays. semanticscholar.orgresearchgate.net Its activity has been noted in several standard testing models.
One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a substance's ability to donate a hydrogen atom to neutralize the stable DPPH radical. semanticscholar.orgresearchgate.net Extracts containing dihydrorobinetin have shown positive results in DPPH and similar assays like the ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests, indicating a high capacity for radical quenching. semanticscholar.orgresearchgate.net
Furthermore, research has indicated that dihydrorobinetin is a scavenger of hydrogen peroxide (H₂O₂). nih.gov It has also been shown to play a role in the suppression of Advanced Glycation End products (AGEs), which are implicated in oxidative stress and the pathology of various age-related diseases. ga-online.org
Table 1: Summary of In Vitro Antioxidant Activities of Dihydrorobinetin
| Assay/Activity | Observed Effect | Reference |
|---|---|---|
| DPPH Radical Scavenging | Demonstrated scavenging activity in extracts containing the compound. | semanticscholar.orgresearchgate.net |
| ABTS Radical Scavenging | Exhibited scavenging properties in extracts containing the compound. | semanticscholar.orgresearchgate.net |
| Hydrogen Peroxide (H₂O₂) Scavenging | Identified as a scavenger of hydrogen peroxide. | nih.gov |
| Advanced Glycation End (AGE) Product Suppression | Contributed to the suppression of AGE formation. | ga-online.org |
Beyond direct chemical scavenging, the efficacy of an antioxidant is also determined by its ability to function within a biological system, such as protecting cells from oxidative damage. Studies have explored the potential of dihydrorobinetin to exert antioxidant effects at the cellular level. Research involving plant extracts containing dihydrorobinetin has shown a capacity to reduce intracellular ROS formation. ga-online.org Specifically, in one study, an extract containing the compound was found to reduce intracellular ROS induced by hydrogen peroxide by 30% to 40%. ga-online.org This suggests that dihydrorobinetin may be bioavailable to cells and capable of mitigating oxidative stress internally. The ability of compounds like dihydrorobinetin to permeate cell membranes and exhibit antioxidant activity within cells is a critical factor in their potential protective effects. science.gov
Anti-inflammatory Potential Investigations
As a flavonoid, dihydrorobinetin is expected to possess anti-inflammatory properties, a characteristic common to this class of compounds. nih.govfrontiersin.org The molecular mechanisms underlying the anti-inflammatory activity of flavonoids often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. frontiersin.org Research suggests that dihydrorobinetin may mediate anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX) and the subsequent downregulation of prostaglandin (B15479496) E₂ (PGE₂) production. nih.govgoogle.com The inhibition of such mediators is a critical mechanism for reducing inflammatory responses. nih.gov Dihydrorobinetin has been listed among various phytochemicals with potential anti-inflammatory effects, indicating its recognition as a compound of interest in this area of research. scienceopen.com
Anticancer and Antitumor Activity Research
The potential of natural flavonoids to interfere with cancer cell proliferation and survival is an active area of investigation. Dihydrorobinetin has been evaluated for its cytotoxic and antiproliferative effects against various cancer cell lines.
Cytotoxicity assays are used to determine the ability of a compound to kill cancer cells or inhibit their proliferation. Research on an extract from Cordia myxa fruits, which contains dihydrorobinetin, has demonstrated cytotoxic activity against a human hepatocellular carcinoma cell line (HepG-2). nih.gov The study reported a 50% inhibitory concentration (IC₅₀) value of 70 μg/mL for the extract. nih.gov Notably, the investigation also pointed towards a degree of selectivity, as the extract showed reduced viability in the HepG-2 cancer cells compared to its effect on normal human hepatic cells (THLE2). nih.gov
Table 2: In Vitro Cytotoxicity of an Extract Containing Dihydrorobinetin
| Source of Compound | Cell Line | Cell Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Cordia myxa fruit extract | HepG-2 | Hepatocellular Carcinoma | 70 µg/mL | nih.gov |
The ability of a compound to induce cellular differentiation is a potential therapeutic strategy in oncology, as it can cause cancer cells to mature into non-proliferating, specialized cells. The role of dihydrorobinetin in this process is an emerging area of interest. Some specialized databases, such as encyclopedias of traditional Chinese medicines, contain index entries that associate dihydrorobinetin with activity as a cellular differentiation inducer in human promyelocytic leukemia HL-60 cells. epdf.pubnzdr.ru However, detailed, peer-reviewed studies specifically elucidating the mechanisms by which dihydrorobinetin might modulate cellular differentiation pathways are not extensively documented in the available scientific literature.
Antimicrobial Activity Studies
Antifungal Properties
Antibacterial Properties and Mechanisms
Currently, there is a notable lack of specific research detailing the antibacterial properties and mechanisms of pure dihydrorobinetin against various bacterial strains. While the broader class of flavonoids is known to exhibit antibacterial activities, dedicated studies on dihydrorobinetin are limited.
However, research on structurally similar flavonoids, such as dihydromyricetin (B1665482) and dihydroquercetin, provides some insight into potential mechanisms. Studies on dihydromyricetin have shown it to be effective against a range of food-borne bacteria, including both Gram-positive and Gram-negative species. nih.gov Its mechanisms of action are thought to include the disruption of the cell wall and membrane, leading to the leakage of intracellular components, and the inhibition of the tricarboxylic acid (TCA) cycle. nih.gov Another related compound, dihydroquercetin, has been found to exert its antibacterial effect against Escherichia coli primarily by damaging the cell membrane, which leads to increased permeability, depolarization of the membrane potential, and disruption of the cell cycle. sciopen.com These findings suggest that dihydrorobinetin might share similar antibacterial mechanisms, though direct experimental evidence is needed for confirmation.
Other Emerging Biological Activities
Recent research has begun to explore other potential therapeutic applications of dihydrorobinetin beyond its traditionally recognized properties. These emerging areas of investigation include its role in skin whitening and the prevention of diabetic complications.
One of the notable emerging biological activities of dihydrorobinetin is its potential as a skin-whitening agent through the inhibition of tyrosinase. Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis, and its inhibition is a common strategy for reducing skin hyperpigmentation. nih.gov While direct studies on dihydrorobinetin are still emerging, research on the structurally similar flavonoid, dihydromyricetin, has shown it to be an effective tyrosinase inhibitor. nih.gov The proposed mechanism involves the dihydromyricetin molecule inserting into the active site of the tyrosinase enzyme, thereby blocking the entry of the substrate and preventing melanin production. nih.gov Given the structural similarities, it is plausible that dihydrorobinetin may exert a similar inhibitory effect on tyrosinase.
Another significant area of emerging research is the anti-glycation activity of dihydrorobinetin. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which results in the formation of Advanced Glycation End-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and other age-related diseases. nih.gov A study has demonstrated that (+)-dihydrorobinetin possesses suppressive activity against the formation of AGEs. researchgate.net This suggests that dihydrorobinetin could have therapeutic potential in the prevention or management of conditions associated with high levels of glycation.
The table below summarizes these emerging biological activities of dihydrorobinetin.
| Biological Activity | Target/Mechanism | Potential Application |
| Tyrosinase Inhibition | Inhibition of the tyrosinase enzyme, which is crucial for melanin synthesis. | Skin whitening and treatment of hyperpigmentation. |
| Anti-glycation | Suppression of the formation of Advanced Glycation End-products (AGEs). | Prevention and management of diabetic complications and other age-related diseases. |
Mechanisms of Action at Molecular and Cellular Levels
Molecular Targeting and Ligand-Receptor Interactions
The biological activity of a compound is fundamentally linked to its ability to interact with specific molecular structures within the cell. americanpharmaceuticalreview.commsdmanuals.comfrontiersin.org Ligands, such as dihydrorobinetin, bind to recognition sites on macromolecules, which can include receptors, enzymes, or other proteins, thereby activating or inhibiting cellular processes. msdmanuals.com These interactions are governed by a collection of molecular forces, including hydrogen bonds and hydrophobic interactions. americanpharmaceuticalreview.comals-journal.com
Molecular docking studies have provided insights into the potential molecular targets of dihydrorobinetin. One such study investigated its role as a potential inhibitor of the bacterial enzyme Sortase A (SrtA), which is crucial for the virulence of bacteria like S. aureus. nih.gov The analysis suggested that dihydrorobinetin could bind to the active site of the enzyme. nih.gov
Another investigation focused on the interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75, a critical step for viral replication. Molecular docking analyses were used to examine the binding modes of several flavonoids, including dihydrorobinetin. researchgate.net Biolayer interferometry assays confirmed that dihydrorobinetin could disrupt this protein-protein interaction by binding to the integrase enzyme. researchgate.net
| Target Protein | Organism/Virus | Interaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Sortase A (SrtA) | S. aureus | Enzyme Inhibition (Predicted) | Molecular docking suggests binding to the enzyme's active site. | nih.gov |
| HIV-1 Integrase (IN) | Human Immunodeficiency Virus 1 | Protein-Protein Interaction Inhibition | Binds to IN, disrupting its interaction with LEDGF/p75; KD value of 3.6 µM. | researchgate.net |
Signaling Pathway Modulation by Dihydrorobinetin
Polyphenolic compounds are known to modulate various intracellular signaling pathways, particularly those related to inflammation and cellular stress. frontiersin.orgirispublishers.com These pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central regulators of the immune response. frontiersin.orgnih.gov While direct evidence exclusively for dihydrorobinetin is emerging, its classification as a polyphenol suggests it may share these modulatory capabilities. For instance, polyphenols from Zanthoxylum bungeanum, which contains dihydrorobinetin, have been shown to modulate inflammation through pathways including NF-κB, MAPK, Nrf2/keap1, and the NLRP3 inflammasome. frontiersin.org Furthermore, studies on extracts containing dihydrorobinetin have indicated an effect on the Ras signaling pathway. researchgate.net
Cellular Responses to Dihydrorobinetin Exposure
Exposure of cells to dihydrorobinetin elicits a range of observable responses, primarily linked to its antioxidant and anti-inflammatory properties. As a phenolic compound, dihydrorobinetin can scavenge free radicals, which are highly reactive molecules that can cause cellular damage if their levels become excessive. mdpi.com
In laboratory settings, dihydrorobinetin has demonstrated specific effects on immune cells. It was found to inhibit chemiluminescence in polymorphonuclear cells that were stimulated with N-formylmethionyl-leucyl-phenylalanine. cosmobio.co.jp In another study using the mouse macrophage cell line RAW264.7, dihydrorobinetin was shown to inhibit the production of nitric oxide (NO) when the cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), although with a half-maximal inhibitory concentration (IC50) greater than 100 μM. medchemexpress.com Conversely, in a different context, dihydrorobinetin has been suggested as a compound suitable for increasing the proliferation of human skin fibroblast cells. google.com
| Cell Line/Type | Stimulus | Observed Response | Quantitative Data | Reference |
|---|---|---|---|---|
| Polymorphonuclear cells | N-formylmethionyl-leucyl-phenylalanine | Inhibition of chemiluminescence | High percentage inhibition reported. | cosmobio.co.jp |
| RAW264.7 (mouse macrophages) | LPS/INF-gamma | Inhibition of nitric oxide production | IC50 > 100 μM | medchemexpress.com |
| Human skin fibroblasts (CRL-2522) | None (in serum-free medium) | Proposed to increase cell proliferation. | Not specified. | google.com |
Enzymatic Interactions and Regulation
Dihydrorobinetin interacts with several enzymes, acting as either a substrate or an inhibitor. Its structure as a dihydroflavonol makes it a substrate for enzymes in the flavonoid biosynthesis pathway in plants. Specifically, dihydroflavonol 4-reductase (DFR) can efficiently reduce dihydrorobinetin as part of the synthesis of anthocyanins and proanthocyanidins (B150500). researchgate.net
Beyond its role in plant biochemistry, dihydrorobinetin has been identified as an inhibitor of enzymes from other organisms. Research has pointed to its potential as a microbial collagenase inhibitor. hilarispublisher.com As mentioned previously, molecular docking studies also suggest it can inhibit the bacterial enzyme Sortase A. nih.gov These findings highlight its potential to interfere with processes like bacterial virulence and tissue degradation.
| Enzyme | Interaction Type | Biological Context/Source | Significance of Interaction | Reference |
|---|---|---|---|---|
| Dihydroflavonol 4-reductase (DFR) | Substrate | Plants (e.g., Zanthoxylum bungeanum) | Acts as a precursor in the biosynthesis of anthocyanins and condensed tannins. | researchgate.net |
| Microbial Collagenase | Inhibitor | Microbes | Potential to prevent enzymatic degradation of collagen. | hilarispublisher.com |
| Sortase A (SrtA) | Inhibitor (Predicted) | Bacteria (e.g., S. aureus) | Potential to disrupt bacterial virulence by inhibiting surface protein anchoring. | nih.gov |
| HIV-1 Integrase (IN) | Inhibitor | Human Immunodeficiency Virus 1 | Disrupts a key enzyme for viral replication. | researchgate.net |
Genomic and Proteomic Investigations of Dihydrorobinetin Effects
Genomic and proteomic approaches, which study an organism's complete set of genes and proteins, respectively, provide a broad view of the cellular changes induced by a compound. isaaa.orgnautilus.bio While specific 'omics' studies on the direct effects of dihydrorobinetin exposure are not extensively detailed in the available literature, related research provides some context.
Genomic and metabolomic studies in plants have shed light on the regulation of dihydrorobinetin synthesis. For example, an investigation into the overexpression of R2R3-MYB transcription factors in the Solanaceae family measured changes in the levels of various metabolites. oup.com In these genetically modified plants, the levels of a dihydrorobinetin derivative ("Dihydrorobinetin O-Hex-dHex") were significantly altered, demonstrating a direct link between gene expression and the accumulation of this flavonoid. oup.com
Proteomic studies have been employed to identify the proteins involved in flavonoid biosynthesis pathways more generally. researchgate.net Such research helps build a comprehensive network of the enzymes and regulatory proteins that lead to the production of compounds like dihydrorobinetin. researchgate.net Furthermore, proteomic tools, such as flavonol-bearing probes, have been synthesized for broader investigations, indicating the utility of such compounds in proteomic research. zenodo.org However, comprehensive genomic or proteomic screens to identify the full spectrum of genes and proteins affected by external dihydrorobinetin treatment in mammalian cells remain a future research area.
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Essential Structural Features for Biological Activity
The biological activity of flavonoids like dihydrorobinetin is intrinsically linked to their specific structural arrangement, particularly the substitution pattern of hydroxyl (-OH) groups on their core phenylchroman-4-one structure.
Research into the inhibition of the protein-protein interaction (PPI) between HIV-1 integrase (IN) and human lens epithelium-derived growth factor (LEDGF/p75) has provided significant insights into dihydrorobinetin's SAR. nih.govtandfonline.com A study that screened 99 structurally related flavonoids found that specific features were crucial for activity against this target. nih.gov For the flavanonol subclass, to which dihydrorobinetin belongs, the presence of a pyrogallol (B1678534) group (three adjacent hydroxyl groups) on the B-ring was favorable for activity. tandfonline.com
Key structural elements of dihydrorobinetin identified as important for its biological activities include:
Hydroxyl Group at C3: The 3-hydroxyl group on the C-ring is a critical feature. In molecular docking studies with HIV-1 integrase, this group was observed forming a hydrogen bond with the main-chain amide of the amino acid residue GLU170. nih.gov
Hydroxyl Group at C7: The 7-hydroxyl group on the A-ring also contributes to binding, forming a hydrogen bond with the residue ALA128 in the HIV-1 integrase binding pocket. nih.gov
Hydroxyl Groups on the B-ring: The hydroxylation pattern on the B-ring is a major determinant of activity. scialert.net The 4'-hydroxyl group of dihydrorobinetin has been shown to form a hydrogen bond with the residue GLN95 of HIV-1 integrase. nih.gov Studies on flavonoid activity against Proteus vulgaris and Staphylococcus aureus have also highlighted the importance of hydroxyl groups at the C-3', C-4', and C-5' positions in the B-ring. scialert.net
C4-Carbonyl Group: The carbonyl group at the C4 position of the C-ring is considered a significant feature for the activity of flavonoids in inhibiting the IN-LEDGF/p75 interaction. nih.govtandfonline.com
Saturation of the C2-C3 Bond: Dihydrorobinetin is a flavanonol, meaning the double bond between C2 and C3 in the C-ring is saturated. Studies on the antibacterial activity of flavonoids have indicated that this saturation, as seen in dihydrorobinetin, does not eliminate activity, suggesting the C2-C3 double bond is not always crucial for certain biological effects. scialert.net
Stereochemical Influences on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, can significantly influence the biological activity of chiral molecules like dihydrorobinetin. While SAR studies have been conducted, specific research detailing the differential activities of dihydrorobinetin's various stereoisomers is not extensively covered in the reviewed literature. However, studies on related compounds underscore the importance of this aspect. For instance, research on dihydrobenzofuran lignans, which share structural similarities, showed that the (2R, 3R)-enantiomer was twice as active as the racemic mixture in inhibiting tubulin polymerization, while the (2S, 3S)-enantiomer had minimal activity. nih.gov This highlights that the specific spatial orientation of the phenyl group and substituents on the heterocyclic ring is critical for effective interaction with biological targets. Further investigation is needed to specifically quantify the impact of dihydrorobinetin's stereochemistry on its various biological efficacies.
Computational Approaches in SAR (e.g., QSAR, Molecular Docking, Molecular Dynamics Simulations)
Computational chemistry provides powerful tools to explore and predict the SAR of compounds like dihydrorobinetin, offering insights that complement experimental assays. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net In a 3D-QSAR study analyzing the modulatory effects of 23 bioflavonoids on P-glycoprotein, dihydrorobinetin was included in the dataset. researchgate.net This type of modeling helps to predict the activity of new compounds based on their structural descriptors. researchgate.net
Molecular Docking Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It has been extensively used to understand how dihydrorobinetin interacts with its biological targets.
HIV-1 Integrase: Docking simulations predicted that dihydrorobinetin binds to a pocket on the HIV-1 integrase that is crucial for its interaction with the human protein LEDGF/p75. tandfonline.comnih.gov The analysis revealed specific hydrogen bond interactions: the 3-hydroxyl group with GLU170, the 7-hydroxyl group with ALA128, and the 4'-hydroxyl group with GLN95. nih.gov Biolayer interferometry assays confirmed this direct interaction, with dihydrorobinetin exhibiting a dissociation constant (KD) of 1.4 µM. nih.gov
Sortase A (SrtA): Dihydrorobinetin has been studied as a potential inhibitor of Sortase A, a key virulence factor in Gram-positive bacteria. nih.govresearchgate.net In a molecular docking analysis of 30 natural compounds against Enterococcus faecalis SrtA, dihydrorobinetin was identified as a potential binder. nih.gov Another study docking natural compounds into the Staphylococcus aureus SrtA binding site also identified dihydrorobinetin as a candidate inhibitor. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex. mdpi.comwikipedia.org MD simulations have been employed to explore the interactions between bacterial Sortase A and various plant-based compounds, including dihydrorobinetin, to evaluate the stability of the docked poses. nih.gov These simulations are crucial for understanding the dynamic nature of the binding interactions that cannot be captured by static docking models alone. mdpi.com
Table 1: Summary of Molecular Docking Studies on Dihydrorobinetin
| Biological Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Experimental Validation | Reference |
|---|---|---|---|---|
| HIV-1 Integrase | GLU170, ALA128, GLN95 | Not specified | KD = 1.4 µM | nih.gov |
| Enterococcus faecalis Sortase A | Not specified | -6.8 to -8.0 (range for top compounds) | Not specified | nih.gov |
| Staphylococcus aureus Sortase A | Not specified | Lower than myricetin | Not specified | researchgate.net |
Impact of Substituent Modifications on Biological Efficacy
The systematic modification of a lead compound's structure is a cornerstone of drug development, aiming to enhance potency, selectivity, and pharmacokinetic properties. gardp.org For flavonoids, this often involves altering the substitution patterns on the A and B rings or modifying functional groups on the C ring. researchgate.net
While the principle is well-established, specific studies detailing the synthesis of a wide range of dihydrorobinetin derivatives and the subsequent evaluation of their biological efficacy were not found in the reviewed literature. Research on other flavonoids and related structures shows that modifications such as methylation or altering the side chains can lead to a significant decrease or complete loss of cytotoxic activity, underscoring the sensitivity of the biological response to structural changes. nih.gov The development of novel dihydrorobinetin derivatives and a systematic exploration of how different substituents impact its various biological activities, such as antiviral or antibacterial effects, represent a promising area for future research.
Synthetic Approaches and Derivatization Strategies
Chemical Synthesis of Dihydrorobinetin and its Analogues
The chemical synthesis of flavonoids like dihydrorobinetin can be complex due to the need for stereochemical control. Synthetic strategies often involve the construction of the core chromanone structure followed by appropriate hydroxylation patterns.
One common approach involves the reduction of the corresponding flavonol. For instance, (±)-dihydrorobinetin can be used as a starting material for the synthesis of related flavan-4-ols. The reduction of the dihydroflavonol using powdered zinc in a methanolic solution yields compounds like (+)-robtin. scispace.com This method highlights a reductive conversion pathway from a dihydroflavonol to a flavan-4-ol.
The synthesis of analogues provides a pathway to explore structure-activity relationships. A general strategy for synthesizing a 1-(2,6-dihydroxyphenyl)butan-1-one (B12874996) analogue, which shares a dihydroxyphenyl moiety with dihydrorobinetin, has been demonstrated in four main steps. nih.gov This process offers a template for creating varied analogues. nih.gov
Table 1: Four-Step Synthesis of a Dihydrorobinetin Analogue
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Methylation | Dimethyl sulfate, K₂CO₃ | Protection of hydroxyl groups. nih.gov |
| 2 | Grignard Reaction | Propylmagnesium bromide | Addition of a butyl side chain. nih.gov |
| 3 | Oxidation | Pyridinium chlorochromate (PCC) | Oxidation of the secondary alcohol to a ketone. nih.gov |
This synthetic sequence demonstrates a versatile method for producing analogues of naturally occurring phenols, providing an alternative pathway to these compounds for further study. nih.govresearchgate.net
Chemoenzymatic Synthesis Methods
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the practicality of chemical synthesis, offering an effective alternative to purely chemical or plant-based production methods. researchgate.net This approach is particularly valuable for producing complex, chiral molecules like flavonoids and their derivatives.
While specific chemoenzymatic protocols dedicated solely to dihydrorobinetin are not extensively detailed, the principles are well-established for related polyphenols. Prenyltransferases (PTs), for example, are enzymes used in the chemoenzymatic synthesis of prenylated polyphenols, which have shown significant pharmacological activities. researchgate.net Researchers have successfully identified and used PTs from plants like Psoralea corylifolia to catalyze the addition of prenyl groups to a wide variety of polyphenol substrates. researchgate.net
Another powerful chemoenzymatic strategy involves the use of dioxygenase enzymes. Genetically engineered E. coli that overexpress toluene (B28343) dioxygenase (TDO) can convert substituted aromatic compounds into enantiomerically pure cis-1,2-dihydrocatechols. iupac.org These chiral intermediates are versatile building blocks for the synthesis of various natural products. iupac.org This method provides a blueprint for how aromatic precursors could be enzymatically dihydroxylated to create the chiral core needed for dihydrorobinetin synthesis.
The use of lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym-435), in chemoenzymatic processes is also common for creating specific ester linkages or other modifications on polyol structures, which could be applied to glycosylate or otherwise derivatize dihydrorobinetin. mdpi.comhal.sciencelabex-synorg.fr
Structural Modification and Derivatization for Enhanced Bioactivity or Specificity
Structural modification of natural products like dihydrorobinetin is a key strategy for drug discovery and development. The goal is to create derivatives with improved biological activity, selectivity, or pharmacokinetic properties. researchgate.net Dihydrorobinetin has been identified as a promising candidate for development into anti-infective agents, making its derivatization a subject of interest. researchgate.net
The process of lead optimization often involves creating a library of derivatives through methods like combinatorial chemistry. researchgate.net By systematically altering the functional groups on the dihydrorobinetin scaffold, researchers can explore the Structure-Activity Relationships (SAR) to identify which parts of the molecule are essential for its biological effects. researchgate.net
Chemical derivatization is the process of transforming a chemical compound into a product with a different structure (a derivative). mdpi.com This can be achieved through various reactions that target specific functional groups. For flavonoids, common derivatization strategies include:
Alkylation/Acylation: Modifying the hydroxyl groups to alter solubility and bioavailability.
Glycosylation: Attaching sugar moieties, which can significantly impact how the compound is absorbed and metabolized.
Palladium-mediated coupling: Advanced methods can be used for late-stage functionalization, allowing for the selective addition of new molecular fragments to a complex core structure. nih.gov
These modifications aim to enhance properties such as target binding affinity or to reduce potential toxicity, paving the way for the development of more effective therapeutic agents. researchgate.net
Isomerization and Interconversion Studies
Flavonoids, possessing multiple stereocenters, can exist as various diastereoisomers. Studies on the isomerization and interconversion of these molecules are crucial for understanding their chemical behavior and stereochemical stability.
Dihydrorobinetin, as a 3-hydroxyflavanone, can undergo several types of transformations.
Conversion to Anthocyanidins: When heated (150–155°C) with acetic anhydride (B1165640) and a base catalyst, dihydrorobinetin undergoes an isomeric change to form the ψ-base acetate (B1210297) of the corresponding anthocyanidin. This intermediate can then be converted into the anthocyanidin in high yield. researchgate.net This reaction represents a significant structural interconversion from a colorless dihydroflavonol to a colored anthocyanidin.
Hydrogenation to Flavan-3,4-diols: Dihydrorobinetin can be hydrogenated using a platinic oxide catalyst in methanol. archive.org This reaction reduces the carbonyl group at the C4 position, leading to the formation of the corresponding (+)-2,3-trans-flavan-3,4-trans-diol. archive.org This interconversion changes the oxidation state and stereochemistry at the C4 position.
Diastereoisomer Interconversion: Studies on related flavan-3,4-diols have investigated the interconversion between different diastereoisomers, providing insight into the relative and absolute configurations of these compounds. archive.org
These studies are fundamental for correlating the absolute configurations of different classes of flavonoids and for understanding the chemical pathways that connect them. scispace.comresearchgate.net
Advanced Research Applications and Future Directions
Dihydrorobinetin in Pharmaceutical Drug Discovery and Development
The quest for novel therapeutic agents has positioned dihydrorobinetin as a compound of interest in pharmaceutical research. ppd.comfrontiersin.org Its potential is being explored in several areas, including the development of new drugs for a range of diseases.
One significant area of investigation is its role as an inhibitor of the interaction between HIV-1 integrase and human LEDGF/p75, a critical process for viral replication. tandfonline.com A study evaluating a library of flavonoids identified dihydrorobinetin as a promising candidate for disrupting this protein-protein interaction. tandfonline.comresearchgate.net Molecular docking studies have further elucidated the binding modes of dihydrorobinetin to the HIV-1 integrase, providing a structural basis for its inhibitory activity. tandfonline.com These findings suggest that dihydrorobinetin could serve as a scaffold for the development of new anti-HIV drugs. tandfonline.com
Furthermore, the anti-inflammatory properties of dihydrorobinetin are also under investigation. frontiersin.org Research has shown that polyphenols from Zanthoxylum bungeanum, which include dihydrorobinetin, can modulate various inflammatory pathways. frontiersin.org This opens up possibilities for its use in developing treatments for inflammatory conditions. frontiersin.org The process of drug discovery and development is a long and complex one, involving stages from initial compound screening to preclinical and clinical trials. ppd.comfrontiersin.org While research on dihydrorobinetin is still in the early stages, its diverse biological activities make it a promising candidate for further pharmaceutical development. nih.gov
Nutraceutical and Functional Food Research Applications
The growing consumer interest in health-promoting foods has spurred research into the potential of natural compounds like dihydrorobinetin in nutraceuticals and functional foods. researchgate.netmdpi.com Nutraceuticals are food-derived products that offer health benefits beyond basic nutrition. researchgate.net
Dihydrorobinetin has been identified in various edible sources, including vinegars aged in acacia wood barrels and the petals of saffron (Crocus sativus). nih.govbohrium.com Its presence in these products suggests its potential as a functional ingredient. The antioxidant properties of dihydrorobinetin, demonstrated in DPPH and ORAC assays, further enhance its appeal for use in functional foods designed to combat oxidative stress. nih.gov
Research is ongoing to explore the full range of health benefits associated with dihydrorobinetin consumption and to determine its stability and bioavailability in different food matrices. mdpi.com The development of functional foods and nutraceuticals containing dihydrorobinetin could offer a natural approach to health maintenance and disease prevention. routledge.commdpi.com
Role in Material Science and Natural Product Protection
Beyond its biological applications, dihydrorobinetin has found a niche in material science, particularly in the context of wood protection. The heartwood of the black locust tree (Robinia pseudoacacia), a rich source of dihydrorobinetin, is known for its high resistance to fungal and insect decay. researchgate.netpensoft.net This natural durability is largely attributed to the presence of dihydrorobinetin and the related flavonoid, robinetin (B1679494). researchgate.netpensoft.netpensoft.net
This inherent antifungal activity makes dihydrorobinetin a valuable compound for developing natural wood preservatives. researchgate.net Research has focused on optimizing the extraction of dihydrorobinetin from Robinia pseudoacacia wood to create sustainable and effective wood protection solutions. researchgate.net These natural preservatives offer an environmentally friendly alternative to synthetic chemicals, contributing to the development of greener materials. dechema.de The chemical industry is increasingly looking towards such high-tech, bio-based materials to meet the demand for sustainable products. dechema.de
Biomarker Research
Dihydrorobinetin has emerged as a significant biomarker for authenticating certain food products and understanding biological processes in plants. A notable application is its use as a chemical marker for vinegars aged in acacia wood. nih.gov The concentration of (+)-dihydrorobinetin in vinegar increases with the duration of contact with acacia wood, allowing for the verification of aging claims. nih.gov Studies have shown that vinegars aged with non-toasted acacia chips contain significantly higher levels of dihydrorobinetin compared to those aged with toasted chips. nih.gov
In the field of plant metabolomics, dihydrorobinetin has been identified as a differential metabolite in various plant tissues. For instance, a comparative metabolomics analysis of saffron stigmas and petals revealed that dihydrorobinetin was among the up-regulated metabolites in the petals. bohrium.com Furthermore, in the context of heartwood formation in trees like Robinia pseudoacacia, dihydrorobinetin concentrations are elevated at the sapwood/heartwood boundary, indicating its role in this developmental process. mdpi.com This makes it a potential biomarker for studying wood development and durability. researchgate.netresearchgate.net
Emerging Research Areas and Unexplored Biological Potentials
The scientific community continues to uncover new biological activities and potential applications for dihydrorobinetin. Its presence in plants used in traditional medicine, such as Zanthoxylum bungeanum, suggests a wealth of unexplored therapeutic properties. frontiersin.org While research has touched upon its anti-inflammatory and antioxidant effects, the full spectrum of its pharmacological potential remains to be elucidated. frontiersin.orgd-nb.info
Emerging research is likely to focus on its effects on other biological pathways and disease models. For example, the structural similarities of dihydrorobinetin to other flavonoids with known anticancer and neuroprotective properties warrant further investigation into these areas. d-nb.info The exploration of its pleiotropic effects, or its ability to influence multiple molecular targets, could reveal novel therapeutic avenues. oup.com Additionally, its role in plant defense mechanisms against pathogens and pests presents opportunities for agricultural applications. researchgate.net
Challenges and Opportunities in Dihydrorobinetin Research
Despite the promising potential of dihydrorobinetin, several challenges need to be addressed to fully realize its applications. A primary challenge is the efficient and scalable extraction and purification of dihydrorobinetin from its natural sources. researchgate.net While methods like centrifugal partition chromatography have been developed for gram-scale purification, further optimization is needed for industrial-scale production. researchgate.net
Another challenge lies in understanding its bioavailability and metabolism in humans. For it to be effective as a pharmaceutical or nutraceutical, it must be absorbed and reach its target tissues in sufficient concentrations. mdpi.com Further research is also required to establish comprehensive safety profiles.
However, these challenges also present significant opportunities. The development of sustainable and cost-effective extraction methods from abundant sources like Robinia pseudoacacia wood could make dihydrorobinetin more accessible for various applications. researchgate.netresearchgate.net Advances in drug delivery technologies could enhance its bioavailability and therapeutic efficacy. routledge.com The growing demand for natural and sustainable products in the pharmaceutical, food, and materials industries provides a strong impetus for continued research and development of dihydrorobinetin-based products. dechema.deappleacademicpress.comcrysdotllc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
